(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a propenoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methylpyridine-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-methylpyridine-4-carboxylic acid
- 3-methylpyridine-4-aldehyde
- 3-methylpyridine-4-amine
Uniqueness
(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid is unique due to the presence of both a pyridine ring and a propenoic acid moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
2566532-28-1 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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